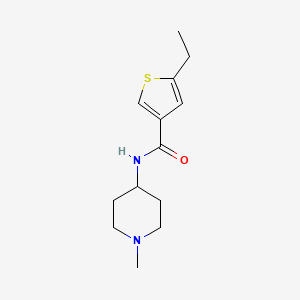

5-ethyl-N-(1-methyl-4-piperidinyl)-3-thiophenecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-ethyl-N-(1-methyl-4-piperidinyl)-3-thiophenecarboxamide, also known as EPTC, is a selective herbicide that belongs to the thiocarbamate family. It is widely used in agriculture to control weeds in various crops, such as corn, soybeans, and wheat. The chemical structure of EPTC is shown below:

Mechanism of Action

5-ethyl-N-(1-methyl-4-piperidinyl)-3-thiophenecarboxamide works by inhibiting the enzyme acetyl-CoA carboxylase (ACC), which is involved in the biosynthesis of fatty acids. By blocking this enzyme, 5-ethyl-N-(1-methyl-4-piperidinyl)-3-thiophenecarboxamide prevents the formation of essential lipids that are required for plant growth and development. This leads to the death of the target weeds.

Biochemical and Physiological Effects:

5-ethyl-N-(1-methyl-4-piperidinyl)-3-thiophenecarboxamide is known to have both acute and chronic effects on non-target organisms, such as earthworms, insects, and mammals. It can cause toxicity through various mechanisms, such as oxidative stress, DNA damage, and disruption of enzyme activities. 5-ethyl-N-(1-methyl-4-piperidinyl)-3-thiophenecarboxamide can also affect the immune system and reproductive function of some species.

Advantages and Limitations for Lab Experiments

5-ethyl-N-(1-methyl-4-piperidinyl)-3-thiophenecarboxamide is a widely used herbicide that has been extensively studied in laboratory experiments. Its advantages include its high selectivity for weeds, its low toxicity to humans and animals, and its relatively low cost. However, its limitations include its potential to contaminate soil and water, its non-specific effects on non-target organisms, and its potential to develop resistance in weed populations.

Future Directions

There are several areas of research that could be explored in relation to 5-ethyl-N-(1-methyl-4-piperidinyl)-3-thiophenecarboxamide. These include:

1. Developing new formulations of 5-ethyl-N-(1-methyl-4-piperidinyl)-3-thiophenecarboxamide that are more effective and environmentally friendly.

2. Studying the long-term effects of 5-ethyl-N-(1-methyl-4-piperidinyl)-3-thiophenecarboxamide on soil health and nutrient cycling.

3. Investigating the mechanisms of 5-ethyl-N-(1-methyl-4-piperidinyl)-3-thiophenecarboxamide resistance in weed populations.

4. Assessing the potential risks of 5-ethyl-N-(1-methyl-4-piperidinyl)-3-thiophenecarboxamide to non-target organisms in different ecosystems.

5. Developing alternative weed control strategies that are less reliant on herbicides like 5-ethyl-N-(1-methyl-4-piperidinyl)-3-thiophenecarboxamide.

Synthesis Methods

5-ethyl-N-(1-methyl-4-piperidinyl)-3-thiophenecarboxamide can be synthesized by reacting ethyl thiocyanate with 1-methyl-4-piperidinol in the presence of a catalyst, such as sodium hydroxide. The reaction proceeds via the formation of an intermediate, which is then converted to 5-ethyl-N-(1-methyl-4-piperidinyl)-3-thiophenecarboxamide by the addition of thiophene-3-carboxylic acid chloride. The overall reaction scheme is shown below:

Scientific Research Applications

5-ethyl-N-(1-methyl-4-piperidinyl)-3-thiophenecarboxamide has been extensively studied for its herbicidal properties and its effects on the environment. It has been shown to inhibit the growth of various weed species by interfering with the biosynthesis of fatty acids and proteins. 5-ethyl-N-(1-methyl-4-piperidinyl)-3-thiophenecarboxamide is also known to affect the soil microbial community, which can have implications for soil health and nutrient cycling.

properties

IUPAC Name |

5-ethyl-N-(1-methylpiperidin-4-yl)thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2OS/c1-3-12-8-10(9-17-12)13(16)14-11-4-6-15(2)7-5-11/h8-9,11H,3-7H2,1-2H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBSIXHXSTSAVSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CS1)C(=O)NC2CCN(CC2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-ethyl-N-(1-methylpiperidin-4-yl)thiophene-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-N-(3-methylbutyl)-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B4936047.png)

![6-{[4-(diethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-2-ethyl-3(2H)-pyridazinone](/img/structure/B4936051.png)

![4-ethyl-7-[(4-methylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B4936054.png)

![[1-(3-bromo-4-fluorobenzyl)-2-pyrrolidinyl]methanol](/img/structure/B4936066.png)

![3-[1-(2,4-dichlorobenzyl)-3-(4-phenyl-1,2,5-oxadiazol-3-yl)-2-triazen-1-yl]-4-phenyl-1,2,5-oxadiazole](/img/structure/B4936071.png)

![1-[5-(2,4-dichlorophenyl)-2-furoyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4936073.png)

![{2-[3-(allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-6-methoxyphenoxy}acetic acid](/img/structure/B4936098.png)

![N-phenyl-N'-(tricyclo[4.3.1.1~3,8~]undec-3-ylmethyl)thiourea](/img/structure/B4936103.png)

![N-(2,4-difluorophenyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4936119.png)

![2-{[6-(4-ethylphenoxy)hexyl]amino}ethanol](/img/structure/B4936122.png)

![N-(2,3-dihydro-1H-inden-2-yl)-4-[5-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B4936131.png)